2-Methyl-3-furanthiol (MFT) is a volatile sulfur-containing compound with a potent, characteristic meaty aroma. [] It is naturally found in various cooked meat products [, , ], as well as in some fruits, vegetables, and fermented products. [, , , ] Its presence in food is often attributed to the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occurs during cooking. [, ] MFT is also known for its potent aroma, possessing a low odor threshold, making it detectable even in minute quantities. [, , , ]
Although the provided papers do not delve into the specific mechanisms of action, MFT's aroma impact can be attributed to its volatility and interaction with olfactory receptors. Its potent "meaty" aroma is believed to arise from the thiol group, which is common to many potent sulfur-containing odorants. [, , ]
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